![molecular formula C9H20OSSi B14508507 Silane, [[1-(ethylthio)-2-methyl-1-propenyl]oxy]trimethyl- CAS No. 63584-44-1](/img/structure/B14508507.png)
Silane, [[1-(ethylthio)-2-methyl-1-propenyl]oxy]trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, [[1-(ethylthio)-2-methyl-1-propenyl]oxy]trimethyl- is a chemical compound with the molecular formula C_10H_22OSiS. It is a member of the silane family, which are compounds containing silicon atoms bonded to hydrogen and/or organic groups. This particular compound is characterized by the presence of an ethylthio group and a propenyl group attached to the silicon atom through an oxygen bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [[1-(ethylthio)-2-methyl-1-propenyl]oxy]trimethyl- typically involves the reaction of trimethylsilanol with 1-(ethylthio)-2-methyl-1-propenyl chloride under anhydrous conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified by distillation or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Silane, [[1-(ethylthio)-2-methyl-1-propenyl]oxy]trimethyl- can undergo various types of chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The propenyl group can be reduced to form the corresponding alkane.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as alkoxides or amines can be used to replace the trimethylsilyl group.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alkanes.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
Silane, [[1-(ethylthio)-2-methyl-1-propenyl]oxy]trimethyl- has a wide range of applications in scientific research, including:
Biology: Employed in the modification of biomolecules to study their interactions and functions.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the properties of pharmaceutical compounds.
Industry: Utilized in the production of specialty materials such as silicone-based coatings and adhesives.
Mechanism of Action
The mechanism of action of Silane, [[1-(ethylthio)-2-methyl-1-propenyl]oxy]trimethyl- involves the interaction of its functional groups with various molecular targets. The ethylthio group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, while the propenyl group can participate in hydrophobic interactions. The trimethylsilyl group can enhance the solubility and stability of the compound in organic solvents, facilitating its use in various applications.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilane: A simpler silane compound with the formula (CH_3)_3SiH.
Triethylsilane: Similar to trimethylsilane but with ethyl groups instead of methyl groups.
Phenylsilane: Contains a phenyl group attached to the silicon atom.
Uniqueness
Silane, [[1-(ethylthio)-2-methyl-1-propenyl]oxy]trimethyl- is unique due to the presence of both an ethylthio group and a propenyl group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile reagent in organic synthesis and a valuable tool in scientific research.
Properties
CAS No. |
63584-44-1 |
|---|---|
Molecular Formula |
C9H20OSSi |
Molecular Weight |
204.41 g/mol |
IUPAC Name |
(1-ethylsulfanyl-2-methylprop-1-enoxy)-trimethylsilane |
InChI |
InChI=1S/C9H20OSSi/c1-7-11-9(8(2)3)10-12(4,5)6/h7H2,1-6H3 |
InChI Key |
WHDITUCCFADHLG-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(=C(C)C)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





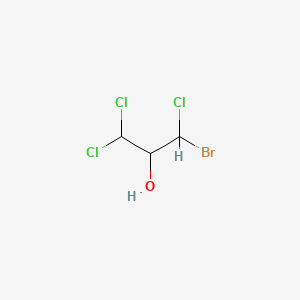
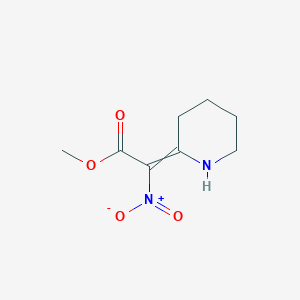
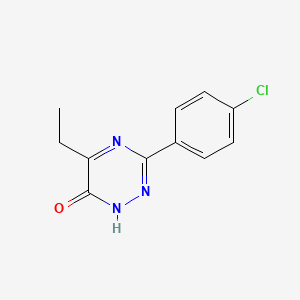
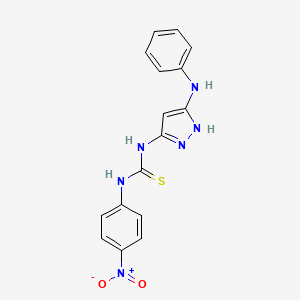
![3-Methyl-1-[2-methyl-5-(propan-2-yl)phenyl]butan-1-one](/img/structure/B14508489.png)
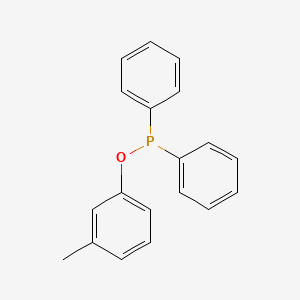
![2-{[(Phenylsulfanyl)methyl]amino}benzaldehyde](/img/structure/B14508497.png)
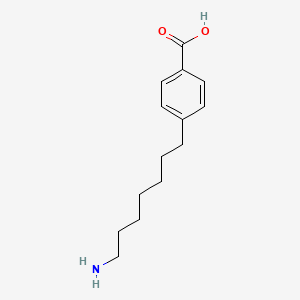
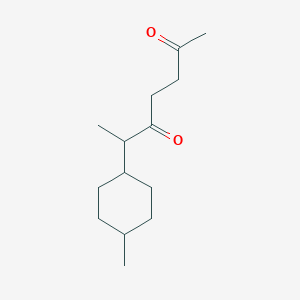
![5-Methoxy-2,4-diphenylpyrimido[5,4-C]quinoline](/img/structure/B14508527.png)

